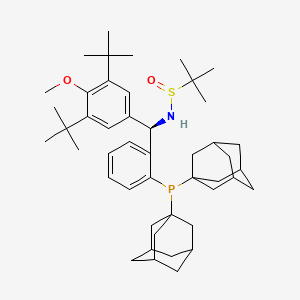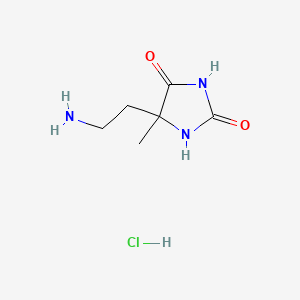
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride is a chemical compound that belongs to the class of imidazolidines It is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride typically involves the reaction of 2-aminoethylamine with a suitable precursor that contains the imidazolidine ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazolidine ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine diones, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Applications De Recherche Scientifique
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: A related compound with similar functional groups but different structural properties.
Triethylenetetramine: Another compound with multiple amine groups and potential biological activity.
Uniqueness
5-(2-Aminoethyl)-5-methylimidazolidine-2,4-dionehydrochloride is unique due to its specific imidazolidine ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H12ClN3O2 |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
5-(2-aminoethyl)-5-methylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-6(2-3-7)4(10)8-5(11)9-6;/h2-3,7H2,1H3,(H2,8,9,10,11);1H |
Clé InChI |
DDIRYQCXIHGWPX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=O)N1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



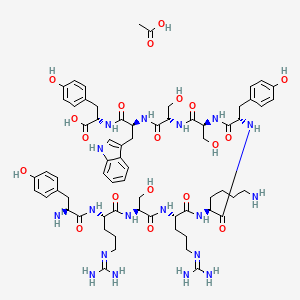


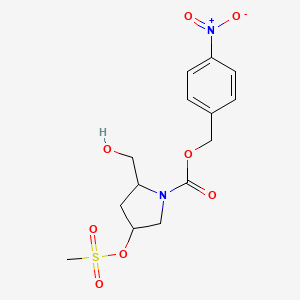



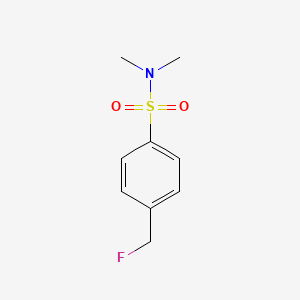
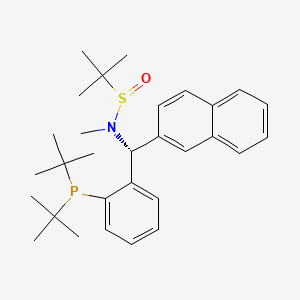
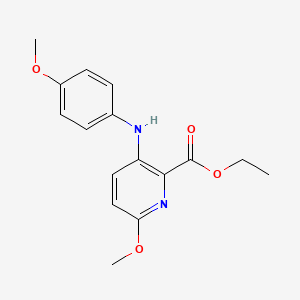
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
